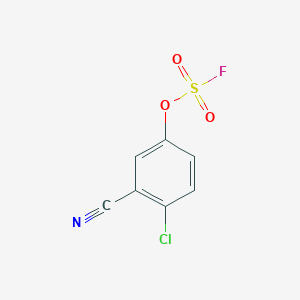
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene is a chemical compound that features a benzene ring substituted with chloro, cyano, and fluorosulfonyloxy groups
Preparation Methods
The synthesis of 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the introduction of the cyano group via a cyanation reaction, followed by the substitution of the chloro and fluorosulfonyloxy groups. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the synthesis of complex aromatic compounds .
Chemical Reactions Analysis
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyloxy groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-2-cyano-4-fluorosulfonyloxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group, for instance, can participate in nucleophilic addition reactions, while the fluorosulfonyloxy group can undergo hydrolysis to release sulfonic acids, which may interact with biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene include:
1-Chloro-4-fluorobenzene: Lacks the cyano and fluorosulfonyloxy groups, making it less reactive in certain types of reactions.
1-Chloro-2,4-dinitrobenzene: Contains nitro groups instead of cyano and fluorosulfonyloxy groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
1-chloro-2-cyano-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3S/c8-7-2-1-6(3-5(7)4-10)13-14(9,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCJVQTZOKEHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














